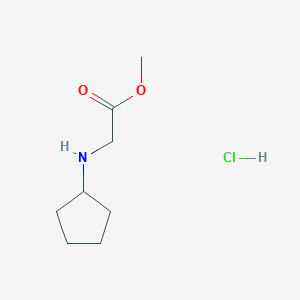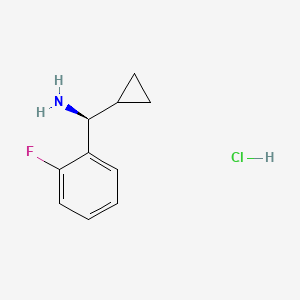
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H5Cl2FN2 . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, often involves aromatic nucleophilic substitution reactions . The substituents have a significant impact on the course and efficiency of the reaction . Microwave-assisted synthesis has been shown to be effective in reducing reaction time and by-product formation .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety containing two nitrogen atoms . The compound also contains chlorine and fluorine substituents .Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The nature and position of the substituents can significantly influence the course of these reactions .Scientific Research Applications
C10H5Cl2FN2 C_{10}H_{5}Cl_{2}FN_{2} C10H5Cl2FN2
and a molecular weight of 243.06 g/mol . This compound is a versatile intermediate in various fields of research. Below, I’ve outlined six distinct applications, each within its own dedicated section.Pharmaceutical Drug Synthesis
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine: is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure is pivotal in creating molecules with a wide range of biological activities, including antitumor, antimicrobial, and cardiovascular agents . The pyrimidine ring, in particular, is a common motif in several FDA-approved drugs, serving as a scaffold for further chemical modifications to enhance drug efficacy and reduce toxicity .
Agricultural Chemicals
In the agricultural sector, this compound’s derivatives are explored for their potential as pesticides and herbicides. The pyrimidine ring’s ability to interfere with biological processes at the cellular level makes it a candidate for controlling pests and diseases in crops .
Material Science
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine: is utilized in material science for the development of novel materials with specific electronic or photonic properties. Its derivatives can be incorporated into polymers or coatings to modify surface characteristics or to create materials with specific light absorption properties .
Biotechnology
In biotechnological research, this compound serves as a building block for creating molecules that can bind to DNA or RNA, thereby influencing gene expression. It’s also used in the design of probes and sensors for detecting biological molecules .
Chemical Research
The compound is extensively used in chemical research to study reaction mechanisms and develop new synthetic pathways. Its reactivity with various chemical groups allows for the exploration of novel chemical reactions that can be applied to the synthesis of complex molecules .
Industrial Applications
Industrially, 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is involved in the production of dyes, resins, and other chemicals where its incorporation can impart desired properties such as resistance to degradation or alterations in color profiles .
Mechanism of Action
While the specific mechanism of action for 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is not mentioned in the search results, pyrimidines in general are known to exhibit their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Future Directions
Pyrimidines, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, have been the focus of numerous research studies due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity . Additionally, the use of novel synthetic methodologies could lead to molecules with improved drug-like properties .
properties
IUPAC Name |
4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNNLJCYQPKHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702324 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
CAS RN |
83217-30-5 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)

![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)

![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)







